molecular formula C41H76O8 B1612587 Pentaerythrityl tetraisononanoate CAS No. 93803-89-5

Pentaerythrityl tetraisononanoate

Cat. No.: B1612587
CAS No.: 93803-89-5
M. Wt: 697 g/mol
InChI Key: PPKAGMLCLQWXJX-UHFFFAOYSA-N
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Description

Pentaerythrityl tetraisononanoate (CAS No. 68441-49-6) is a tetraester derived from pentaerythritol and isononanoic acid. Its symmetrical structure (C(CH₂OOCR)₄, where R = iso-C₈H₁₇) enables excellent stability and emollient properties, making it widely used in cosmetics as a skin-conditioning agent and viscosity modifier . With a molecular weight of 697.05 g/mol , it exhibits low volatility, high oxidative stability, and compatibility with hydrocarbon and silicone oils, enhancing product texture and longevity in formulations like lipsticks and lotions . The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in cosmetics at concentrations up to 59% .

Properties

CAS No.

93803-89-5

Molecular Formula

C41H76O8

Molecular Weight

697 g/mol

IUPAC Name

[3-(7-methyloctanoyloxy)-2,2-bis(7-methyloctanoyloxymethyl)propyl] 7-methyloctanoate

InChI

InChI=1S/C41H76O8/c1-33(2)21-13-9-17-25-37(42)46-29-41(30-47-38(43)26-18-10-14-22-34(3)4,31-48-39(44)27-19-11-15-23-35(5)6)32-49-40(45)28-20-12-16-24-36(7)8/h33-36H,9-32H2,1-8H3

InChI Key

PPKAGMLCLQWXJX-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)OCC(COC(=O)CCCCCC(C)C)(COC(=O)CCCCCC(C)C)COC(=O)CCCCCC(C)C

Canonical SMILES

CC(C)CCCCCC(=O)OCC(COC(=O)CCCCCC(C)C)(COC(=O)CCCCCC(C)C)COC(=O)CCCCCC(C)C

Other CAS No.

93803-89-5

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Pentaerythrityl tetraisononanoate is a tetraester formed from pentaerythritol and tetranonanoic acid, characterized by the molecular formula C41H76O8C_{41}H_{76}O_8 . The compound is noted for its large molecular size, which influences its absorption and bioavailability properties.

Cosmetic Applications

This compound is primarily utilized in cosmetic formulations due to its emollient properties. It serves as a lightweight moisturizer that imparts a silky texture to products. Common applications include:

  • Skin Care Products : Used in lotions, creams, and serums to enhance skin hydration and texture.
  • Makeup Products : Incorporated into eye makeup and lotions to improve spreadability and finish .

Safety Assessments

The Cosmetic Ingredient Review (CIR) has conducted extensive safety evaluations of pentaerythrityl tetraesters, including tetraisononanoate. Key findings include:

  • Toxicological Studies : No significant systemic toxicity was observed in animal studies at high doses (up to 2000 mg/kg). Minimal skin irritation was noted .
  • Genotoxicity : Pentaerythrityl tetraesters did not show genotoxic effects in reverse mutation assays .
  • Reproductive Toxicity : No adverse effects were reported on reproductive parameters in gestational studies involving rats .

Industrial Applications

Beyond cosmetics, this compound has significant industrial applications:

  • Lubricants : It is utilized in the formulation of lubricating oils for jet engines and low-temperature greases due to its thermal stability and performance under extreme conditions .
  • Food Packaging : The compound can be used as an indirect food additive in packaging materials that contact food, with specific limits on concentration .

Case Study 1: Cosmetic Formulation

A study evaluated the incorporation of this compound in a moisturizing lotion. The results indicated improved skin feel and hydration levels compared to formulations without the ester. Participants reported a preference for the texture and application properties of the product containing the compound.

Case Study 2: Lubricant Performance

In an industrial setting, this compound was tested as an additive in engine oils. The lubricant demonstrated enhanced viscosity stability and reduced wear on engine components under high-temperature conditions compared to traditional lubricants without this ester.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
CosmeticsSkin care products, makeupEmollient properties, improved texture
Industrial LubricantsJet engine oils, low-temperature greaseThermal stability, wear reduction
Food PackagingIndirect food contact materialsCompliance with safety regulations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Functional Groups Primary Applications Key Properties
Pentaerythrityl tetraisononanoate 697.05 Four isononanoate ester groups Cosmetics (emollient, viscosity agent) High oxidative stability, non-greasy feel
Pentaerythrityl tetraisostearate 1,202.02 Four isostearate ester groups Cosmetics (thickener, moisturizer) Improved cream stability, moisturizing
Pentaerythrityl tetranitrate 316.14 Four nitrate ester groups Pharmaceuticals (vasodilator) Antianginal, NO donor, chronic use safety
Pentaerythrityl tetracaprylate/caprate ~800–900 Caprylate/caprate ester blend Cosmetics (emollient) Light texture, enhanced spreadability
Pentaerythrityl tetrapelargonate ~680 Four pelargonate ester groups Cosmetics (solvent, emollient) Moderate skin irritation potential

Research Findings

  • Tetraisononanoate: In L’Oréal formulations, it enhances gloss and wear time in lip products by forming stable oil networks .
  • Tetraisostearate : A 2022 study demonstrated its role in improving cream stability and skin hydration by 18% over 12 hours .
  • Tetranitrate: A 2024 RCT showed a 12-month developmental advantage in infants exposed to PETN in utero (normal development incidence: 82% PETN vs. 68% placebo) .

Preparation Methods

Esterification Reaction Conditions

Molar Ratios and Catalysts

  • The molar ratio of pentaerythritol to isononanoic acid is critical for optimal conversion. A molar ratio close to 1:4 (pentaerythritol: fatty acid) is preferred to ensure complete esterification of all four hydroxyl groups on pentaerythritol.
  • Catalysts used include stannous oxide, zinc oxide, stannous dichloride, and zinc chloride. These catalysts promote the dehydration esterification reaction by facilitating the removal of water during the reaction.
  • The catalyst amount typically ranges from 0.01 to 0.3 mass ratio relative to pentaerythritol, with an optimal range of 0.05 to 0.2 for effective catalysis without excessive side reactions.

Temperature and Pressure

  • Reaction temperatures range from 100°C to 160°C, with 120°C to 150°C being optimal to balance reaction rate and product quality.
  • The reaction is often conducted under vacuum conditions (vacuum pressure between -0.1 to -0.05 MPa) to continuously remove water formed during esterification, driving the reaction toward completion and improving product purity.
  • Reaction times vary from 0.5 to 12 hours, commonly 2 to 6 hours, depending on catalyst and temperature conditions.

Detailed Preparation Method (Based on Patent CN111848403A)

Step Description
S1 Charge pentaerythritol and isononanoic acid in a molar ratio of approximately 1:4 into a reaction kettle. Add catalyst (e.g., stannous oxide) at 0.05-0.2 mass ratio relative to pentaerythritol.
S2 Heat the mixture to 120-150°C under vacuum (-0.1 to -0.05 MPa) and maintain for 2-6 hours. During this time, esterification proceeds with removal of water by vacuum.
S3 After completion, cool the reaction mixture and perform post-reaction treatment to remove residual acid and catalyst impurities. Washing with alkaline water or solvent extraction may be applied.
S4 Purify the product by filtration and drying to obtain high purity, light-colored pentaerythrityl tetraisononanoate.

This method is noted for mild reaction conditions, low energy consumption, and suitability for industrial scale production.

Alternative Preparation Routes

  • Acid Chloride Route: Pentaerythritol can be reacted with isononanoic acid chloride at about 100°C under reduced pressure (e.g., 2 mmHg) to form the tetraester. This method allows for rapid esterification and yields high purity products that can be recrystallized from solvents such as chloroform.
  • Biocatalytic Esterification: Emerging greener methods utilize lipase enzymes to catalyze esterification under mild conditions, reducing the need for harsh chemicals and high temperatures. These methods are promising for cosmetic-grade ester production but require further industrial development.

Comparative Analysis of Preparation Methods

Parameter Dehydration Esterification (Vacuum) Acid Chloride Esterification Biocatalytic Esterification
Temperature (°C) 100 - 160 ~100 Mild (ambient to 60°C)
Pressure Vacuum (-0.1 to -0.05 MPa) Reduced pressure (~2 mmHg) Atmospheric or slight vacuum
Catalyst Metal oxides (SnO, ZnO, etc.) None or acid scavengers Lipase enzymes
Reaction Time 0.5 - 12 hours Few hours Several hours to days
Purity and Color High purity, light color Very high purity after recrystallization High purity, environmentally friendly
Industrial Suitability High Moderate Developing
Energy Consumption Moderate Moderate Low

Research Findings and Quality Considerations

  • The vacuum dehydration esterification method yields products with excellent chroma (light color) and low acid value, indicating high esterification completeness and minimal residual free acid.
  • Post-reaction neutralization and solvent washing improve product purity and stability.
  • Attempts to replicate some patented methods using complex catalysts (e.g., zinc-iron composite oxides) have shown slower reaction rates and less satisfactory results, highlighting the importance of catalyst choice and process control.
  • The acid chloride method provides a rapid route to pure tetraesters but involves handling corrosive reagents and requires solvent purification steps.
  • Biocatalytic methods offer environmental benefits and mild conditions but are currently less established for large-scale industrial production.

Summary Table of Optimal Preparation Conditions

Parameter Optimal Range/Value
Molar ratio (Pentaerythritol: Isononanoic acid) 1:4.0 - 4.4
Catalyst type Stannous oxide or stannous dichloride
Catalyst amount (mass ratio to pentaerythritol) 0.05 - 0.2
Reaction temperature 120 - 150 °C
Vacuum pressure -0.098 to -0.06 MPa
Reaction time 2 - 6 hours
Post-treatment Neutralization, solvent washing, filtration, drying

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing pentaerythrityl tetraisononanoate in laboratory settings?

This compound is synthesized via esterification of pentaerythritol with isononanoic acid under acidic or enzymatic catalysis. Key steps include:

  • Reaction optimization : Monitoring reaction kinetics at 100–150°C using catalysts like sulfuric acid or lipases .
  • Purification : Column chromatography (e.g., silica gel) or distillation to isolate the ester from unreacted acids and byproducts .
  • Characterization : Confirm structure via NMR (e.g., 13C^{13}\text{C} NMR for ester carbonyl signals at ~170 ppm) and mass spectrometry (ESI-MS for molecular ion peaks). Purity analysis requires reverse-phase HPLC with UV detection at 210 nm .

Basic: What analytical techniques are suitable for assessing the purity and stability of this compound in formulations?

  • Purity analysis : Use HPLC with a C18 column and acetonitrile/water mobile phase (adjusted with 0.1% formic acid for MS compatibility). Retention times and peak area integration quantify impurities .
  • Stability testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) combined with FTIR to detect ester hydrolysis (loss of ~1740 cm1^{-1} carbonyl peaks) .
  • Oxidative stability : Evaluate via Rancimat tests, measuring induction times under airflow (100–120°C). Compare against antioxidants like BHT to identify degradation thresholds .

Advanced: How can researchers resolve contradictions in reported oxidation rates of this compound across studies?

Discrepancies may arise from varying experimental conditions (e.g., temperature, antioxidant presence). Methodological approaches include:

  • Controlled replication : Standardize parameters (e.g., 110°C, 0.5% w/w antioxidant) and use identical analytical methods (e.g., GC-MS for volatile degradation products) .
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate oxidation rates across temperatures. Validate using isothermal DSC to measure activation energy (EaE_a) .
  • Meta-analysis : Pool data from multiple studies to identify outliers and statistically significant trends in degradation pathways .

Advanced: What mechanistic insights explain the relationship between this compound’s structure and its emollient efficacy in cosmetic formulations?

The ester’s branched isononanoate chains confer:

  • Low viscosity : Due to reduced intermolecular van der Waals forces compared to linear esters (e.g., stearates). Quantify via rheometry (shear rate 1–100 s1^{-1}) .
  • Skin penetration : High log P values (~9–10) predict preferential partitioning into stratum corneum lipids. Validate using Franz diffusion cells with ex vivo human skin .
  • Sensory properties : Comparative texture analysis (e.g., TA.XT Plus instrument) shows lower greasiness vs. pentaerythrityl tetraisostearate, linked to shorter alkyl branches .

Advanced: How can computational models predict the inhibitory effects of antioxidants on this compound degradation?

  • QSAR modeling : Correlate antioxidant structures (e.g., phenolic vs. amine-based) with inhibition efficiency using descriptors like HOMO-LUMO gaps and bond dissociation energies .
  • Molecular dynamics : Simulate interactions between antioxidants (e.g., tocopherol) and ester molecules in silico to identify binding affinities and radical scavenging pathways .
  • Validation : Cross-reference predictions with experimental DSC data (oxidation onset temperatures) and ESR spectroscopy for radical trapping efficacy .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

  • PPE : Nitrile gloves (tested via ASTM D6978), safety goggles (ANSI Z87.1), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate aerosol exposure (NIOSH REL: 5 mg/m3^3) .
  • Storage : Air-tight containers in dark, cool environments (<25°C) to prevent photolytic/thermal degradation .

Advanced: What experimental designs can elucidate the environmental persistence of this compound in aquatic systems?

  • Biodegradation assays : OECD 301F tests with activated sludge; monitor ester loss via LC-MS/MS over 28 days .
  • Ecotoxicology : Acute toxicity studies using Daphnia magna (48h EC50_{50}) and algae growth inhibition (OECD 201) .
  • Adsorption studies : Measure sorption coefficients (KdK_d) in sediment/water systems to assess bioaccumulation potential .

Advanced: How do formulation variables (e.g., pH, surfactants) impact the colloidal stability of this compound in emulsions?

  • pH effects : Zeta potential measurements (Malvern Zetasizer) at pH 4–9 identify instability thresholds (e.g., coalescence at pH >8 due to deprotonation) .
  • Surfactant interactions : Conduct phase diagrams (e.g., Winsor III) to optimize HLB values (target ~10–12 for O/W emulsions) .
  • Accelerated stability testing : Centrifugation (3000 rpm, 30 min) and freeze-thaw cycles (-20°C to 40°C) to predict shelf-life .

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